(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid
Description
(2E)-3-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid is a synthetic α,β-unsaturated carboxylic acid derivative featuring a furan ring substituted with a 3-chloro-4-methoxyphenyl group. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring, which may influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
(E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-18-13-5-2-9(8-11(13)15)12-6-3-10(19-12)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVSRCHQLFKKOU-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 3-chloro-4-methoxyphenyl group:
Formation of the prop-2-enoic acid moiety: This can be accomplished through the reaction of the substituted furan with appropriate reagents such as acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as signal transduction pathways, leading to altered cellular responses.
Biological Activity
(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid, also known by its CAS number 773130-07-7, is an organic compound notable for its unique structure which includes a furan ring, a chloro-substituted phenyl group, and a prop-2-enoic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H11ClO4, with a molecular weight of 278.69 g/mol. The structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H11ClO4 |
| Molecular Weight | 278.69 g/mol |
| IUPAC Name | (E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could modulate the activity of receptors related to pain and inflammation, leading to reduced symptoms.
- Cellular Interaction : By interfering with cellular processes such as signal transduction, it may alter cellular responses to stimuli.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains, suggesting a potential role in developing new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in immune cells, which may be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antimicrobial Activity : A series of experiments demonstrated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers, suggesting its efficacy as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Effects:
- Electron-withdrawing groups (Cl, Br, CF₃): Increase molecular polarity and acidity of the carboxylic acid group. For example, the chloro-substituted analog (284.65 g/mol) has a higher molecular weight than the methoxycarbonyl derivative (196.16 g/mol) .
- Electron-donating groups (OCH₃): Enhance solubility in polar solvents. The methoxy group in the parent compound may improve aqueous solubility compared to halogenated analogs .
- Fluorine substituents: Reduce metabolic degradation in biological systems, as seen in the 2-fluorophenyl analog (CAS 851398-31-7) .
Physicochemical Properties
- Solubility: The 2-fluorophenyl analog is soluble in chloroform, methanol, and DMSO, suggesting moderate lipophilicity . In contrast, the parent compound’s 3-chloro-4-methoxyphenyl group likely enhances solubility in organic solvents compared to non-polar aryl substituents.
- Synthetic Accessibility: Halogenated derivatives (e.g., bromo, chloro) are often synthesized via Suzuki-Miyaura coupling or Heck reactions, with purity levels typically ≥95% . Methoxycarbonyl-substituted analogs may require ester hydrolysis steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
